

## Nafamostat in COVID-19: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Nafamostat hydrochloride |           |
| Cat. No.:            | B1642477                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of clinical trial data on Nafamostat for the treatment of COVID-19. It offers an objective comparison with other therapeutic alternatives, supported by experimental data, to inform ongoing research and drug development efforts.

### **Overview of Therapeutic Agents**

This guide focuses on the clinical trial data for Nafamostat, a potent serine protease inhibitor, and compares its performance against a placebo, standard of care, and other notable COVID-19 treatments, including the oral serine protease inhibitor Camostat, the antiviral Remdesivir, and the corticosteroid Dexamethasone.

### Mechanism of Action: Nafamostat's Multi-faceted Approach

Nafamostat mesylate exhibits a multi-pronged mechanism of action that is relevant to the pathophysiology of COVID-19. Its primary antiviral activity stems from the inhibition of the host cell enzyme Transmembrane Protease, Serine 2 (TMPRSS2), which is crucial for the cleavage and activation of the SARS-CoV-2 spike protein, a necessary step for viral entry into host cells. [1]

Beyond its direct antiviral effect, Nafamostat also possesses anticoagulant and antiinflammatory properties. It inhibits various serine proteases involved in the coagulation



cascade, which can be beneficial in mitigating the thrombotic complications often observed in severe COVID-19. Furthermore, its anti-inflammatory effects are mediated through the inhibition of proteases involved in inflammatory pathways.



Click to download full resolution via product page

Nafamostat's Multifaceted Mechanism of Action in COVID-19.

### **Comparative Analysis of Clinical Trial Data**

The following tables summarize the key quantitative data from randomized controlled trials of Nafamostat and its comparators.

## Efficacy of Nafamostat in Hospitalized Patients with COVID-19



| Trial                                         | Treatment<br>Group                            | Control<br>Group                           | Primary<br>Endpoint                                                      | Result                                                                                       | Adverse<br>Events of<br>Note                              |
|-----------------------------------------------|-----------------------------------------------|--------------------------------------------|--------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|-----------------------------------------------------------|
| Morpeth et al. (2023)[2][3]                   | Nafamostat +<br>Usual Care<br>(n=82)          | Usual Care<br>(n=73)                       | Death or new<br>respiratory/va<br>sopressor<br>support within<br>28 days | 5% vs. 11%<br>(aOR 0.40,<br>95% CI 0.12-<br>1.34)                                            | Hyperkalemia<br>: 9% vs. 1%;<br>Bleeding: 8%<br>vs. 1%    |
| Seccia et al.<br>(2023)<br>(RACONA)[4]<br>[5] | Nafamostat +<br>Optimal<br>Treatment<br>(n=7) | Placebo +<br>Optimal<br>Treatment<br>(n=8) | Safety and efficacy                                                      | Good safety<br>profile, no<br>significant<br>difference in<br>efficacy in a<br>small sample. | No adverse events found to be associated with nafamostat. |

Efficacy of Camostat (Oral Alternative) in COVID-19

| Trial                                               | Treatment<br>Group  | Control Group                   | Primary<br>Endpoint                          | Result                                                             |
|-----------------------------------------------------|---------------------|---------------------------------|----------------------------------------------|--------------------------------------------------------------------|
| Jilg et al. (2023)<br>(ACTIV-2/A5401)<br>[6]        | Camostat<br>(n=109) | Placebo (n=107)                 | Time to symptom improvement                  | No significant difference (Median 9 days in both arms)             |
| Kim et al. (2023)<br>[7]                            | Camostat<br>(n=171) | Placebo (n=171)                 | Time to clinical improvement                 | No significant<br>difference<br>(Median 7 days<br>vs. 8 days)      |
| Karolyi et al.<br>(2022)<br>(ACOVACT)[8][9]<br>[10] | Camostat<br>(n=101) | Lopinavir/Ritonav<br>ir (n=100) | Time to<br>sustained clinical<br>improvement | Shorter time to improvement with Camostat (9 vs. 11 days, HR 0.67) |



**Efficacy of Comparator Drugs: Remdesivir and** 

Dexamethasone

| Trial                                                                | Treatment<br>Group        | Control Group          | Primary<br>Endpoint | Result                                                                                                               |
|----------------------------------------------------------------------|---------------------------|------------------------|---------------------|----------------------------------------------------------------------------------------------------------------------|
| Beigel et al.<br>(2020) (ACTT-1 -<br>Remdesivir)[11]<br>[12][13][14] | Remdesivir<br>(n=541)     | Placebo (n=521)        | Time to recovery    | Shorter time to<br>recovery with<br>Remdesivir (10<br>vs. 15 days, RR<br>1.29)                                       |
| RECOVERY Collaborative Group (2020) - Dexamethasone[ 15][16][17][18] | Dexamethasone<br>(n=2104) | Usual Care<br>(n=4321) | 28-day mortality    | Reduced mortality in patients on invasive mechanical ventilation (29.0% vs. 40.7%) and oxygen only (21.5% vs. 25.0%) |

# Experimental Protocols Morpeth et al. (2023) - A Randomized Trial of Nafamostat for Covid-19[2][3]

- Study Design: Open-label, pragmatic, randomized clinical trial.
- Patient Population: Non-critically ill hospitalized patients with COVID-19.
- Intervention: Nafamostat administered intravenously in addition to usual care.
- Control: Usual care alone.



- Primary Endpoint: A composite of death from any cause or the receipt of new invasive or noninvasive ventilation or vasopressor support within 28 days after randomization.
- Key Assessments: Clinical status, adverse events (with a focus on hyperkalemia and bleeding).

### Jilg et al. (2023) - One Week of Oral Camostat Versus Placebo in Nonhospitalized Adults With Mild-to-Moderate Coronavirus Disease 2019[6]

- Study Design: Randomized, double-blind, placebo-controlled phase 2 trial.
- Patient Population: Non-hospitalized adults with mild-to-moderate COVID-19.
- Intervention: Oral Camostat for 7 days.
- Control: Placebo.
- Primary Outcomes: Time to improvement in COVID-19 symptoms, proportion of participants with undetectable SARS-CoV-2 RNA, and incidence of grade ≥3 adverse events.
- Key Assessments: Symptom diaries, nasopharyngeal swabs for viral load, and safety monitoring.

# Beigel et al. (2020) - ACTT-1: Remdesivir for the Treatment of Covid-19[11][12][13][14]

- Study Design: Randomized, double-blind, placebo-controlled trial.
- Patient Population: Hospitalized adults with COVID-19 and evidence of lower respiratory tract infection.
- Intervention: Intravenous Remdesivir for up to 10 days.
- Control: Placebo for up to 10 days.
- Primary Endpoint: Time to recovery, defined as being medically stable for discharge.



 Key Assessments: Daily clinical status on an eight-category ordinal scale, mortality, and adverse events.

# RECOVERY Collaborative Group (2020) Dexamethasone in Hospitalized Patients with Covid19[15][16][17][18]

- Study Design: Randomized, controlled, open-label platform trial.
- Patient Population: Hospitalized patients with COVID-19.
- Intervention: Dexamethasone (oral or intravenous) for up to 10 days.
- Control: Usual care alone.
- · Primary Endpoint: 28-day mortality.
- Key Assessments: Mortality, need for and duration of respiratory support.

### **Experimental and Clinical Trial Workflows**

The following diagrams illustrate the typical workflows for the clinical trials discussed.





Click to download full resolution via product page

**Workflow for Inpatient Nafamostat/Camostat Clinical Trials.** 





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. TMPRSS2 inhibitors for the treatment of COVID-19 in adults: a systematic review and meta-analysis of randomized clinical trials of nafamostat and camostat mesylate PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Randomized Trial of Nafamostat for Covid-19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 4. RAndomized Clinical Trial Of NAfamostat Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RAndomized Clinical Trial Of NAfamostat Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia [mdpi.com]
- 6. Safety and Efficacy of Camostat Mesylate for Covid-19: a systematic review and Metaanalysis of Randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Camostat Mesylate Versus Lopinavir/Ritonavir in Hospitalized Patients With COVID-19-Results From a Randomized, Controlled, Open Label, Platform Trial (ACOVACT) PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Camostat Mesylate Versus Lopinavir/Ritonavir in Hospitalized Patients With COVID-19—Results From a Randomized, Controlled, Open Label, Platform Trial (ACOVACT) [frontiersin.org]
- 10. frontiersin.org [frontiersin.org]
- 11. thebottomline.org.uk [thebottomline.org.uk]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. rebelem.com [rebelem.com]
- 14. VEKLURY® (remdesivir) ACTT-1 Study Efficacy and Safety Data | HCP [vekluryhcp.com]
- 15. medrxiv.org [medrxiv.org]



- 16. rebelem.com [rebelem.com]
- 17. thebottomline.org.uk [thebottomline.org.uk]
- 18. recoverytrial.net [recoverytrial.net]
- To cite this document: BenchChem. [Nafamostat in COVID-19: A Comparative Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1642477#analysis-of-clinical-trial-data-for-nafamostat-in-covid-19-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com